molecular formula C6H3BrF3N B1273635 5-Bromo-2-(trifluoromethyl)pyridine CAS No. 436799-32-5

5-Bromo-2-(trifluoromethyl)pyridine

Cat. No. B1273635
CAS RN: 436799-32-5
M. Wt: 225.99 g/mol
InChI Key: RPFAUCIXZGMCFN-UHFFFAOYSA-N
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Description

5-Bromo-2-(trifluoromethyl)pyridine is a substrate used in a palladium-catalyzed α-arylation of a Refomatsky reagent .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, including 5-Bromo-2-(trifluoromethyl)pyridine, is a key structural motif in active agrochemical and pharmaceutical ingredients . One approach involves simultaneous vapor–phase chlorination/fluorination at a high temperature (>300°C) with transition metal-based catalysts such as iron fluoride .


Molecular Structure Analysis

The molecular formula of 5-Bromo-2-(trifluoromethyl)pyridine is C6H3BrF3N . It is a white to almost white powder or crystal .


Chemical Reactions Analysis

Regioselective C-4 deprotonation with LDA and trapping with carbon dioxide leads to the corresponding C-4 acid .


Physical And Chemical Properties Analysis

5-Bromo-2-(trifluoromethyl)pyridine is a solid with a melting point of 39-44°C . It has a molecular weight of 225.99 .

Scientific Research Applications

Agrochemical Industry

5-Bromo-2-(trifluoromethyl)pyridine: is a key structural motif in active agrochemical ingredients. It’s used in the synthesis of compounds like fluazifop-butyl , a herbicide that protects crops from pests. The trifluoromethyl group contributes to the biological activity of these compounds due to its unique physicochemical properties .

Pharmaceutical Development

This compound serves as an intermediate in pharmaceuticals. Its derivatives are found in several approved drugs and veterinary products, and many more are undergoing clinical trials. The combination of fluorine’s properties and the pyridine ring is believed to enhance biological activity .

Organic Synthesis

In organic chemistry, 5-Bromo-2-(trifluoromethyl)pyridine is used as a substrate for palladium-catalyzed α-arylation reactions. This process is crucial for constructing complex organic molecules, including pharmaceuticals and agrochemicals .

Fluorination Chemistry

5-Bromo-2-(trifluoromethyl)pyridine: is a valuable reagent in fluorination chemistry. It’s used to introduce the trifluoromethyl group into other compounds, which can significantly alter their chemical behavior and stability .

Mechanism of Action

Target of Action

The primary target of 5-Bromo-2-(trifluoromethyl)pyridine is the respiratory system . It is considered hazardous and can cause skin irritation, serious eye irritation, and specific target organ toxicity with single exposure .

Mode of Action

5-Bromo-2-(trifluoromethyl)pyridine is a substrate used in a palladium-catalyzed α-arylation of a Refomatsky reagent . This reaction involves the oxidative addition of palladium to the electrophilic organic groups, forming a new Pd–C bond . The compound also undergoes transmetalation, a process where the nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 5-Bromo-2-(trifluoromethyl)pyridine are primarily related to the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

It is known that the compound is solid at room temperature

Result of Action

The result of the action of 5-Bromo-2-(trifluoromethyl)pyridine is the formation of a new carbon-carbon bond through the Suzuki–Miyaura coupling reaction . This reaction leads to the formation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Action Environment

The action of 5-Bromo-2-(trifluoromethyl)pyridine is influenced by environmental factors. The compound is used only in well-ventilated areas or outdoors due to its potential respiratory toxicity . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this compound .

Safety and Hazards

This chemical is considered hazardous. It is toxic if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, is recommended when handling this chemical .

Future Directions

Trifluoromethylpyridine (TFMP) and its derivatives, including 5-Bromo-2-(trifluoromethyl)pyridine, are used in the agrochemical and pharmaceutical industries. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

5-bromo-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3N/c7-4-1-2-5(11-3-4)6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFAUCIXZGMCFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375616
Record name 5-Bromo-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(trifluoromethyl)pyridine

CAS RN

436799-32-5
Record name 5-Bromo-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-(trifluoromethyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What spectroscopic data is available for characterizing 5-Bromo-2-(trifluoromethyl)pyridine?

A1: The research paper "Spectroscopic, optical, DNA, antimicrobial and density functional theory studies of 5-Bromo-2-(trifluoromethyl)pyridine" [] investigates the compound's spectroscopic properties. While the abstract doesn't provide specific data points, the full text likely details the findings from techniques like UV-Vis spectroscopy, infrared (IR) spectroscopy, and potentially nuclear magnetic resonance (NMR) spectroscopy. These analyses would provide insights into the compound's electronic transitions, vibrational modes, and structural conformation.

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